1-(Boc-amino)-3-bromo-1-(4-fluorophenyl)propane 1-(Boc-amino)-3-bromo-1-(4-fluorophenyl)propane
Brand Name: Vulcanchem
CAS No.: 924817-75-4
VCID: VC7926538
InChI: InChI=1S/C14H19BrFNO2/c1-14(2,3)19-13(18)17-12(8-9-15)10-4-6-11(16)7-5-10/h4-7,12H,8-9H2,1-3H3,(H,17,18)
SMILES: CC(C)(C)OC(=O)NC(CCBr)C1=CC=C(C=C1)F
Molecular Formula: C14H19BrFNO2
Molecular Weight: 332.21 g/mol

1-(Boc-amino)-3-bromo-1-(4-fluorophenyl)propane

CAS No.: 924817-75-4

Cat. No.: VC7926538

Molecular Formula: C14H19BrFNO2

Molecular Weight: 332.21 g/mol

* For research use only. Not for human or veterinary use.

1-(Boc-amino)-3-bromo-1-(4-fluorophenyl)propane - 924817-75-4

Specification

CAS No. 924817-75-4
Molecular Formula C14H19BrFNO2
Molecular Weight 332.21 g/mol
IUPAC Name tert-butyl N-[3-bromo-1-(4-fluorophenyl)propyl]carbamate
Standard InChI InChI=1S/C14H19BrFNO2/c1-14(2,3)19-13(18)17-12(8-9-15)10-4-6-11(16)7-5-10/h4-7,12H,8-9H2,1-3H3,(H,17,18)
Standard InChI Key RBZPTCMSIPNDPT-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NC(CCBr)C1=CC=C(C=C1)F
Canonical SMILES CC(C)(C)OC(=O)NC(CCBr)C1=CC=C(C=C1)F

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Synonyms

The systematic IUPAC name for this compound is tert-butyl [3-bromo-1-(4-fluorophenyl)propyl]carbamate. Alternative designations include 1-(Boc-amino)-3-bromo-1-(4-fluorophenyl)propane and N-(3-bromo-1-(4-fluorophenyl)propyl)carbamic acid tert-butyl ester . Its CAS number, 924817-75-4, uniquely identifies it in chemical databases.

Molecular Formula and Structural Representation

The molecular formula C₁₄H₁₉BrFNO₂ reflects the integration of a Boc group (C₅H₁₁NO₂), a bromine atom, a fluorine-substituted aromatic ring, and a three-carbon propane backbone. The SMILES notation CC(C)(C)OC(=O)NC(CBr)C1=CC=C(C=C1)F delineates the connectivity: a Boc-protected amine linked to a brominated carbon adjacent to a 4-fluorophenyl group .

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS Number924817-75-4
Molecular FormulaC₁₄H₁₉BrFNO₂
Molecular Weight332.21 g/mol
SMILESCC(C)(C)OC(=O)NC(CBr)C1=CC=C(C=C1)F
InChI KeyNot reported

Physicochemical Properties

Physical State and Solubility

The compound is typically supplied as a solid under ambient conditions, though specific melting point data remain unreported in publicly available sources. Limited solubility profiles suggest compatibility with organic solvents such as dichloromethane and chloroform, which are commonly employed in Boc-deprotection reactions .

PropertyValueSource
Physical StateSolid
Storage ConditionsDry, sealed, ambient temperature
HygroscopicityYes

Synthetic Applications and Utility

Role in Pharmaceutical Intermediates

The Boc group in 1-(Boc-amino)-3-bromo-1-(4-fluorophenyl)propane serves as a temporary protective moiety for amines, enabling selective functionalization of the bromine site. This compound is particularly valuable in cross-coupling reactions, such as Suzuki-Miyaura couplings, where the bromine atom acts as a leaving group for palladium-catalyzed aryl-aryl bond formation . The 4-fluorophenyl group, a common pharmacophore, enhances the bioavailability of resultant molecules in drug candidates targeting neurological and oncological pathways .

SupplierCatalog NumberPurityPackagingSource
Apollo ScientificPC510079Not specified1 g, 5 g
SynblockAB24735≥98%Custom quantities

Future Research Directions

Expanding Synthetic Methodologies

Further exploration of this compound’s reactivity in nickel- or copper-catalyzed aminations could unlock routes to novel heterocycles. Additionally, kinetic studies on Boc deprotection under mild acidic conditions may optimize its use in sequential functionalization strategies.

Toxicological Profiling

Comprehensive ecotoxicological assessments are needed to evaluate its environmental persistence and bioaccumulation potential, particularly given the persistence of fluorinated aromatic compounds in aquatic systems.

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